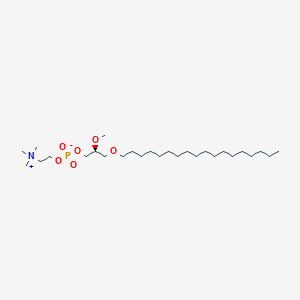
Edelfosine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edelfosine, (S)-, also known as 2-Methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike traditional chemotherapeutic agents that target DNA, Edelfosine, (S)-, integrates into the cell membrane, selectively inducing apoptosis in tumor cells while sparing healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Edelfosine, (S)-, involves the reaction of 2-methoxy-3-(octadecyloxy)propyl chloride with 2-(trimethylazaniumyl)ethyl phosphate. The reaction typically occurs under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of Edelfosine, (S)-, follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Edelfosine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphates.
Reduction: Reduction reactions can modify the alkyl chains, affecting the compound’s hydrophobicity.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates and modified alkyl-lysophospholipids, which can have different biological activities .
Aplicaciones Científicas De Investigación
Edelfosine, (S)-, has a wide range of scientific research applications:
Chemistry: It is used to study membrane dynamics and lipid interactions.
Biology: The compound is employed in research on cell signaling and apoptosis.
Medicine: Edelfosine, (S)-, is investigated for its potential in treating various cancers, autoimmune diseases, and parasitic infections.
Industry: It is used in the development of new therapeutic agents and drug delivery systems .
Mecanismo De Acción
Edelfosine, (S)-, exerts its effects by incorporating into the cell membrane and selectively aggregating the cell death receptor Fas in membrane rafts. This aggregation leads to the activation of the Fas signaling pathway, inducing apoptosis. Additionally, Edelfosine, (S)-, interferes with phosphatidylcholine synthesis, further promoting cell death. The compound also modulates gene expression by affecting transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
Miltefosine: Another alkyl-lysophospholipid with antineoplastic properties.
Perifosine: An alkylphosphocholine with similar mechanisms of action.
Erufosine: A novel alkylphosphocholine with differential toxicity to cancer cells and bone marrow cells
Uniqueness
Edelfosine, (S)-, is unique in its ability to selectively induce apoptosis in tumor cells while sparing healthy cells. This selective action is attributed to its specific incorporation into the cell membrane and the subsequent activation of the Fas signaling pathway .
Propiedades
Número CAS |
83542-43-2 |
|---|---|
Fórmula molecular |
C27H58NO6P |
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
[(2S)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m0/s1 |
Clave InChI |
MHFRGQHAERHWKZ-MHZLTWQESA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















